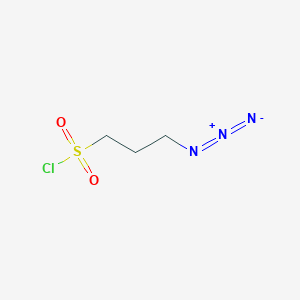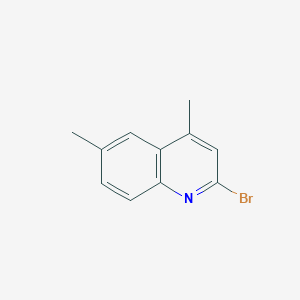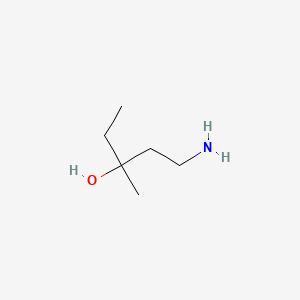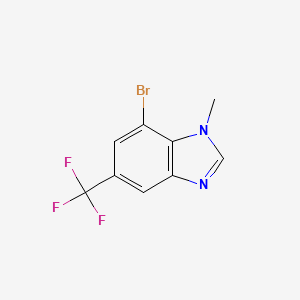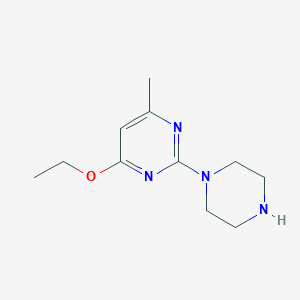![molecular formula C10H18N4O B1524057 2-[4-(pipérazin-1-ylméthyl)-1H-pyrazol-1-yl]éthan-1-ol CAS No. 1334147-32-8](/img/structure/B1524057.png)
2-[4-(pipérazin-1-ylméthyl)-1H-pyrazol-1-yl]éthan-1-ol
Vue d'ensemble
Description
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel thérapeutique
Des composés présentant des similitudes structurales ont été étudiés pour leur potentiel thérapeutique, en particulier pour cibler les récepteurs α1-adrénergiques (α1-AR), qui jouent un rôle dans la contraction des muscles lisses des vaisseaux sanguins, des voies urinaires inférieures et de la prostate .
Activité anticancéreuse
Certains dérivés de la pipérazine ont été étudiés pour leurs propriétés anticancéreuses, en particulier pour induire une perte de viabilité cellulaire dans les lignées cellulaires du cancer du sein, ce qui pourrait suggérer des applications de recherche potentielles pour des composés similaires .
Effets antidépresseurs
Des analogues de la pipérazine ont également été étudiés pour leurs effets pharmacologiques dans des modèles comportementaux de rongeurs en tant qu'antidépresseurs potentiels .
Fonction cardiovasculaire
Des analogues de la choline contenant des composants de la pipérazine ont montré des avantages thérapeutiques pour les complications cardiovasculaires, indiquant que des composés similaires pourraient être étudiés pour des applications en matière de santé cardiovasculaire .
Mécanisme D'action
Target of Action
The primary targets of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol are muscarinic receptors . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and glandular secretion .
Biochemical Pathways
The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in the regulation of cardiovascular function. By interacting with muscarinic receptors, 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol can influence this pathway and produce cardiovascular effects .
Pharmacokinetics
The compound was administered by intravenous and intracerebroventricular routes in studies, suggesting it has bioavailability through these routes .
Analyse Biochimique
Biochemical Properties
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors. The compound has been shown to elicit a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity in animal models . These interactions suggest that 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol may regulate muscarinic signaling pathways, contributing to its sympathoinhibitory, hypotensive, and antihypertensive effects .
Cellular Effects
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cardiovascular cells, it has been observed to reduce vascular tension and elicit concentration-dependent relaxation in isolated endothelium-intact aortic rings . This compound’s impact on cell signaling pathways, particularly those involving muscarinic receptors, highlights its potential in modulating cardiovascular function and cellular responses to stress.
Molecular Mechanism
The molecular mechanism of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol involves its binding interactions with muscarinic receptors and nitric oxide synthase. Docking studies have shown that this compound interacts with muscarinic M1 and M3 receptors but not with nitric oxide synthase . This selective binding suggests that 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol may exert its effects through the regulation of muscarinic signaling pathways, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol have been observed to change over time. The compound’s stability and degradation were evaluated in various experimental conditions. It was found that the intravenous and intracerebroventricular administration of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol elicited a temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity . These effects were observed to be concentration-dependent and were attenuated by pretreatment with specific inhibitors, indicating the compound’s dynamic interaction with biological systems.
Dosage Effects in Animal Models
The effects of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol vary with different dosages in animal models. Studies have shown that doses ranging from 0.3 to 1.2 mg/kg administered intravenously or intracerebroventricularly can significantly alter cardiovascular function . Higher doses of the compound have been associated with more pronounced sympathoinhibitory and hypotensive effects, while excessive doses may lead to adverse effects such as bradycardia and hypotension .
Metabolic Pathways
2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is involved in metabolic pathways related to cardiovascular function. It interacts with enzymes such as nitric oxide synthase and muscarinic receptors, influencing the production of nitric oxide and the regulation of vascular tone . These interactions suggest that the compound may play a role in modulating metabolic flux and metabolite levels in cardiovascular tissues.
Transport and Distribution
The transport and distribution of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to reduce vascular tension and elicit concentration-dependent relaxation indicates its effective distribution in cardiovascular tissues
Subcellular Localization
The subcellular localization of 2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol is crucial for its activity and function. The compound’s interactions with muscarinic receptors suggest that it may be localized to specific compartments or organelles involved in signaling pathways . Post-translational modifications and targeting signals may direct the compound to these subcellular locations, enhancing its efficacy in modulating cardiovascular function.
Propriétés
IUPAC Name |
2-[4-(piperazin-1-ylmethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c15-6-5-14-9-10(7-12-14)8-13-3-1-11-2-4-13/h7,9,11,15H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSFXMQCYUEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



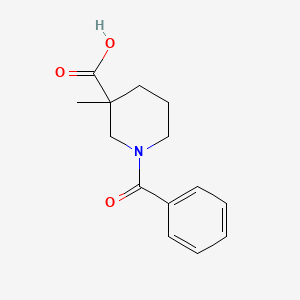
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)
![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)


